molecular formula C17H16O4 B7567563 3,4'-Dimethoxy-2'-hydroxychalcone

3,4'-Dimethoxy-2'-hydroxychalcone

Cat. No.: B7567563
M. Wt: 284.31 g/mol
InChI Key: IXNMOBIPLWIWDF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Chalcones have been shown to possess a large spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The 3,4-dihydroxy substitution patterns on ring B of chalcones have been found to be the best combination for high antioxidant activity .

Safety and Hazards

The safety data sheet for 3,4’-Dimethoxy-2’-hydroxychalcone advises against medicinal, household, or other uses . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using ultrasound-assisted methods. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can yield up to 92.1% of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,4’-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxy groups contribute to its ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMOBIPLWIWDF-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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